4-(Dimethylphosphanyl)benzonitrile
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Overview
Description
4-(Dimethylphosphanyl)benzonitrile is an organic compound characterized by the presence of a dimethylphosphanyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylphosphanyl)benzonitrile typically involves the reaction of benzonitrile with dimethylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where the dimethylphosphine acts as a nucleophile, attacking the benzonitrile to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylphosphanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylphosphanyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable bonds with various substrates
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphanyl)benzonitrile involves its interaction with molecular targets through its phosphanyl and nitrile groups. The phosphanyl group can coordinate with metal centers, forming stable complexes that can act as catalysts in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in catalysis and materials science .
Comparison with Similar Compounds
Benzonitrile: A simpler analogue without the phosphanyl group.
4-(Dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of a dimethylphosphanyl group.
Uniqueness: 4-(Dimethylphosphanyl)benzonitrile is unique due to the presence of the dimethylphosphanyl group, which imparts distinct chemical properties. This group enhances its ability to form stable complexes with metals, making it a valuable ligand in coordination chemistry. Additionally, the combination of the phosphanyl and nitrile groups allows for versatile reactivity, enabling its use in a wide range of synthetic applications .
Properties
IUPAC Name |
4-dimethylphosphanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NP/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRMOORSBAXVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20814565 |
Source
|
Record name | 4-(Dimethylphosphanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20814565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61738-48-5 |
Source
|
Record name | 4-(Dimethylphosphanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20814565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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